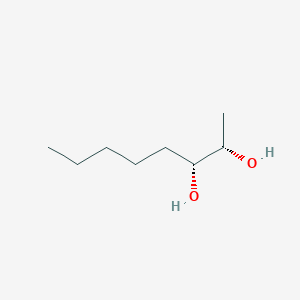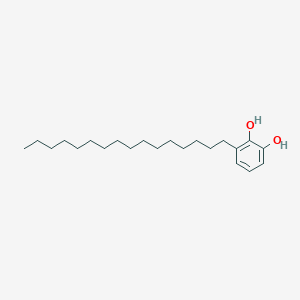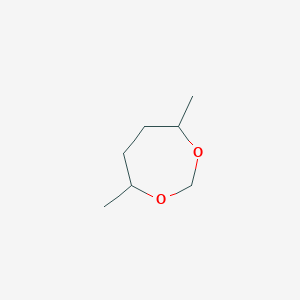
Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate is a heterocyclic compound that features a piperidine ring fused to a triazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both piperidine and triazine moieties in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with piperidine and a triazine derivative in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the triazine ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds or coordinate with metal ions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-(morpholin-4-yl)-1,2,4-triazine-3,6-dicarboxylate: Similar structure but with a morpholine ring instead of piperidine.
Dimethyl 5-(pyrrolidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate: Contains a pyrrolidine ring instead of piperidine.
Dimethyl 5-(piperazin-1-yl)-1,2,4-triazine-3,6-dicarboxylate: Features a piperazine ring in place of piperidine.
Uniqueness
Dimethyl 5-(piperidin-1-yl)-1,2,4-triazine-3,6-dicarboxylate is unique due to the specific combination of piperidine and triazine rings, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
71856-79-6 |
|---|---|
Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
dimethyl 5-piperidin-1-yl-1,2,4-triazine-3,6-dicarboxylate |
InChI |
InChI=1S/C12H16N4O4/c1-19-11(17)8-10(16-6-4-3-5-7-16)13-9(15-14-8)12(18)20-2/h3-7H2,1-2H3 |
InChI Key |
SXQNDQQIQNCVDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N=N1)C(=O)OC)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
